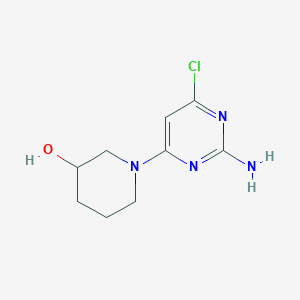
3-(2-氯乙酰氨基)萘-2-羧酸
描述
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid (CAAN) is an organic compound with a unique chemical structure that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water and can be synthesized through a variety of methods. CAAN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its mechanism of action. In addition, it has been utilized in laboratory experiments to explore its advantages and limitations.
科学研究应用
化学合成和材料科学
- 制造 3-氰基-1-萘甲酸的新途径:本研究提出了一种改进的合成途径,用于制造 3-氰基-1-萘甲酸,这是一种速激肽受体拮抗剂的中间体,突出了其在药物制造中的相关性 (Ashworth 等,2003)。
- MIL-102 的合成,一种铬羧酸盐金属有机骨架:对 MIL-102 的研究证明了其在储气和分离方面的潜力,展示了在清洁能源和环境修复中的应用 (Surblé 等,2006)。
分析化学应用
- 用于羧酸的高反应性紫外和荧光标记剂:羧酸标记剂的开发强调了分析方法的进步,特别是用于检测生物样品中的羧酸 (Yasaka 等,1990)。
环境研究
- 多环芳烃 (PAH) 的厌氧降解:对 PAH(如萘)的厌氧降解途径的研究揭示了地下水中这些污染物的自然修复过程,对环境清理策略有影响 (Meckenstock 等,2004)。
生物降解和环境修复
- 萘羧化物的生物降解途径中芳环还原的证据:本研究有助于理解环境中萘的微生物分解,强调了羧化和环还原在厌氧生物降解途径中的作用 (Zhang 等,2004)。
属性
IUPAC Name |
3-[(2-chloroacetyl)amino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-12(16)15-11-6-9-4-2-1-3-8(9)5-10(11)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXLYMHAHDZFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



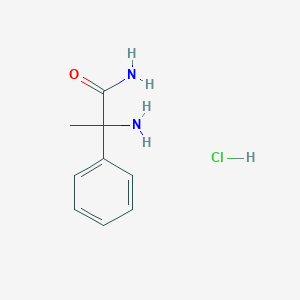

![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
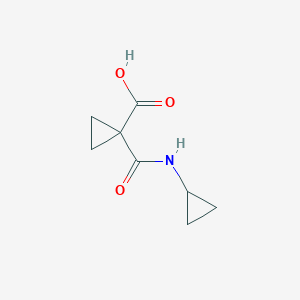
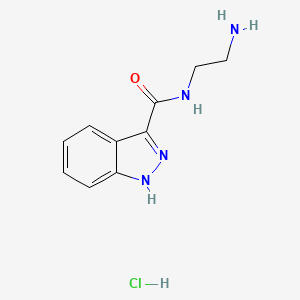
![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
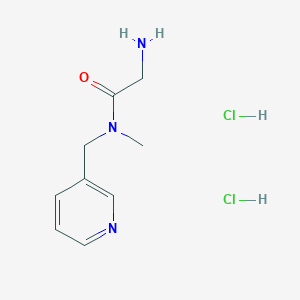
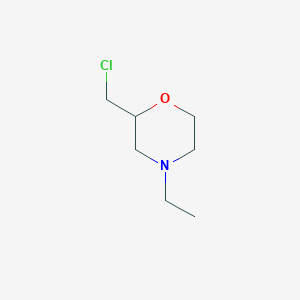
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)

